molecular formula C19H27ClN2O5 B13838170 Remifentanil Acid Hydrochloride

Remifentanil Acid Hydrochloride

Numéro de catalogue: B13838170
Poids moléculaire: 398.9 g/mol
Clé InChI: BNPXQXSKFGQFDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Remifentanil Acid Hydrochloride is the major carboxylic acid metabolite of the ultra-short-acting synthetic opioid analgesic, Remifentanil . Unlike the parent compound, which is a potent mu-opioid receptor agonist, Remifentanil Acid is considered essentially pharmacologically inactive, possessing only 1/4600th the potency of Remifentanil . This makes it a critical compound for in vitro research applications. Its primary research value lies in analytical chemistry and pharmacokinetic studies. It serves as a crucial reference standard for quantifying metabolite concentrations in biological samples, such as blood and urine, to study the metabolic fate and clearance of Remifentanil . Researchers utilize this compound in the development and validation of bioanalytical methods, including liquid chromatography-mass spectrometry (LC-MS), to understand drug metabolism and elimination pathways . As a product of rapid esterase-mediated hydrolysis, it is also a key molecule for investigating non-hepatic metabolic pathways in various in vitro models . This product is provided for Research Use Only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C19H27ClN2O5

Poids moléculaire

398.9 g/mol

Nom IUPAC

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C19H26N2O5.ClH/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;/h4-8H,3,9-14H2,1-2H3,(H,23,24);1H

Clé InChI

BNPXQXSKFGQFDL-UHFFFAOYSA-N

SMILES canonique

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.Cl

Origine du produit

United States

Méthodes De Préparation

Preparation of Remifentanil Hydrochloride Salt

Direct Gassing Method

A widely used industrial method involves dissolving remifentanil base in methyl isobutyl ketone (MIBK) and gassing the solution with hydrogen chloride gas to precipitate remifentanil hydrochloride.

  • The reaction mixture is acidified to a pH range of about 1.5 to 3.0 by controlled addition of hydrogen chloride gas.
  • The precipitated remifentanil hydrochloride is isolated by filtration, decanting, or centrifugation.
  • The solid product is washed with solvents such as MIBK to remove impurities and dried under controlled temperature (10 °C to 60 °C, preferably 20 °C to 40 °C) and pressure conditions (vacuum of about 1 to 30 mbar) to prevent degradation.

This method benefits from controlled addition rates of hydrogen chloride to reduce impurity formation, particularly remipropanamide and remifentanil isopropyl ester hydrochloride impurities.

Recrystallization for Purification

  • Remifentanil hydrochloride technical grade obtained by gassing is further purified by recrystallization from isopropyl alcohol (IPA).
  • Recrystallization parameters such as temperature (reflux at 82 °C), solvent volume, and duration (up to 24 hours) are optimized to minimize residual impurities.
  • Stress tests demonstrate that rapid recrystallization and sufficient hydrogen chloride addition reduce remipropanamide levels from 1–3% to below 0.6%, and isopropyl ester impurities from up to 9.75% to about 0.2%.

Control of Impurities and Reaction Conditions

Impurity control is critical for pharmaceutical quality. Key impurities include remipropanamide and remifentanil isopropyl ester hydrochloride, which vary with reaction conditions.

  • Controlled rate addition of hydrogen chloride/methanol reduces total impurities compared to bulk addition.
  • Drying conditions are maintained below degradation temperatures to preserve product integrity.
  • The use of inert atmosphere (nitrogen or argon) during the reaction prevents oxidative degradation.
  • Recrystallization is essential to reduce batch-to-batch variability in impurity levels.

Alternative Synthetic Approaches and Intermediates

  • Alternative routes avoid the use of hazardous hydrogen cyanide by starting from piperidone derivatives and forming ethyl esters as intermediates.
  • Hydrolysis of nitrile to amide and then to methyl ester can be performed under acidic or basic conditions, with some processes favoring direct hydrolysis to methyl ester for yield improvement, although industrial adoption is limited.
  • New intermediates have been patented to improve efficiency and yield, involving acylation steps with varying equivalents of acylating agents (1 to 10 molar equivalents) to optimize reaction completeness.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes/Outcomes
Nitrile hydrolysis to amide Acidic/basic hydrolysis Avoids insoluble sulfate formation
Amide to methyl ester conversion Acidic hydrolysis or direct esterification Improves synthetic efficiency
Alkylation of piperidine nitrogen Methyl acrylate Forms key intermediate for acylation
Acylation of secondary amine Propionyl chloride Finalizes remifentanil base structure
Salt formation Gassing with HCl in MIBK Precipitates remifentanil hydrochloride
Isolation and washing Filtration, washing with MIBK Removes residual impurities
Drying Vacuum drying at 20–40 °C, inert atmosphere Prevents degradation, preserves purity
Recrystallization purification Isopropyl alcohol reflux Reduces remipropanamide and ester impurities

Analytical Methods Supporting Preparation

  • High-performance liquid chromatography (HPLC) with UV detection at 220 nm is used to monitor purity and impurity profiles.
  • Mobile phases include ammonium acetate buffer (pH 9.0) and acetonitrile with gradient elution.
  • Sample preparation involves dissolving remifentanil hydrochloride in methanol for injection.

Applications De Recherche Scientifique

Medical Uses

1. General Anesthesia

  • Remifentanil is widely used for induction and maintenance of general anesthesia. It is often administered alongside other anesthetic agents to enhance analgesia while minimizing the required doses of hypnotic drugs. This synergistic effect allows for smoother anesthesia management and quicker recovery times post-surgery .

2. Surgical Procedures

  • It has been effectively employed in various surgical contexts including:
    • Craniotomies
    • Spinal Surgery
    • Cardiac Surgery
    • Gastric Bypass Surgery
    The rapid metabolism of remifentanil makes it particularly suitable for procedures that require precise control over analgesia and quick recovery from anesthesia .

3. Intensive Care Units (ICU)

  • Remifentanil is indicated for providing sedation and analgesia in mechanically ventilated patients. Its metabolism is independent of liver or kidney function, making it an ideal choice for patients with renal or hepatic impairments . Studies have shown that remifentanil can maintain adequate sedation levels in ICU settings, with a significant percentage of patients achieving optimal sedation without the need for supplementary sedatives .

Pharmacokinetics

Remifentanil exhibits a rapid onset of action (approximately 1 minute) and a short context-sensitive half-life (2-3 minutes), allowing for quick titration based on patient response. This characteristic is particularly beneficial during surgeries that involve varying levels of stimulation .

Case Studies

1. Analgesic Efficacy in Patients with Renal Impairment

  • A multicenter study involving patients with renal impairment demonstrated that remifentanil was effective in providing analgesia during surgical procedures. The study reported that remifentanil was used in 70% of surgical patients with renal impairment, highlighting its suitability for this demographic due to its predictable pharmacodynamics .

2. Rapid Sequence Intubation

  • In a randomized trial comparing remifentanil to neuromuscular blockers during rapid sequence intubation, remifentanil showed comparable efficacy but was noted for its shorter duration of apnea, which is critical in cases of difficult intubation .

Comparaison Avec Des Composés Similaires

Key Differences:

Metabolic Pathway :

  • Remifentanil is uniquely metabolized by esterases, enabling rapid offset without residual effects, unlike alfentanil, fentanyl, and sufentanil, which depend on hepatic CYP3A4 and accumulate in prolonged use .
  • Remifentanil acid, its sole metabolite, lacks clinically significant activity, whereas other opioids may have active metabolites (e.g., morphine-6-glucuronide) .

Clinical Utility :

  • Remifentanil’s ultra-short action makes it ideal for procedures requiring rapid titration (e.g., cardiac surgery, neurosurgery) .
  • Fentanyl and sufentanil are preferred for long-term analgesia due to their stability and slower clearance .

Compatibility :

  • Remifentanil is incompatible with lactated Ringer’s solution (UK) and alkaline drugs like propofol (10:1 ratio), whereas fentanyl and sufentanil show broader compatibility .

Stability and Incompatibility Considerations

  • Propofol Admixture: Remifentanil decomposes in propofol mixtures (pH 7–7.5) via β-elimination, producing monocarboxylic acid and minor degradation products .
  • Blood Products : Contraindicated due to pH-driven instability .
  • Clinical Practice : Despite manufacturer warnings, remifentanil is sometimes co-administered with midazolam or clonidine in ICUs, risking reduced efficacy .

Q & A

Q. How to reconcile conflicting reports on Remifentanil’s placental transfer?

  • Resolution :
  • Ex Vivo Placental Perfusion : Measure maternal-to-fetal transfer ratios using HPLC. Low molecular weight (MW 413) and lipophilicity (logP ~2.1) suggest moderate transfer, but esterase activity in placental tissue may reduce exposure .
  • Clinical Correlation : Compare umbilical cord blood levels in cesarean sections; discrepancies may arise from infusion duration and maternal metabolic rates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.